N-(1-methoxypropan-2-yl)-2,5-dimethylaniline
Description
N-(1-Methoxypropan-2-yl)-2,5-dimethylaniline is an aromatic amine derivative characterized by a 2,5-dimethylaniline core substituted with a 1-methoxypropan-2-yl group. The methoxypropan-2-yl moiety introduces steric and electronic effects that influence its physicochemical properties, including solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19NO/c1-9-5-6-10(2)12(7-9)13-11(3)8-14-4/h5-7,11,13H,8H2,1-4H3 |
InChI Key |
BFGXOQOCVDUPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 1-methoxypropan-2-ol under specific conditions. One common method involves the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including precise temperature control, catalyst concentration, and reaction time, to maximize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2,5-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2,5-dimethylaniline finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted N-Allylarylamines (Isomeric Derivatives)
highlights N-(1,4-dimethyl-2-pentenyl)-2,5-dimethylaniline, synthesized without impurities from its isomer N-(1-isopropyl-2-pentenyl)-2,5-dimethylaniline. Key differences include:
- Substituent Position and Branching : The allyl chain in N-(1,4-dimethyl-2-pentenyl)-2,5-dimethylaniline avoids steric clashes observed in bulkier isopropyl isomers.
- Synthetic Purity : Advanced separation techniques (e.g., spectral methods) ensure isomer-free synthesis, critical for applications requiring precise stereochemistry .
Table 1: Comparison of Allyl-Substituted Anilines
| Compound | Substituent | Key Property |
|---|---|---|
| N-(1,4-dimethyl-2-pentenyl)-2,5-DMA | Linear allyl chain | High purity, no isomer impurities |
| N-(1-isopropyl-2-pentenyl)-2,5-DMA | Branched isopropyl chain | Steric hindrance, lower purity |
Schiff Base Derivatives (Nitrobenzalidene-Aniline Compounds)
discusses N-(2-nitrobenzalidene)-2,4-dimethylaniline and N-(3-nitrobenzalidene)-2,4-dimethylaniline. These Schiff bases exhibit:
- Optical Properties : Short one-photon absorption wavelengths (visible/near-IR transparency) due to nitro group conjugation.
- Third-Order Nonlinear Optical (NLO) Behavior: Non-zero second hyperpolarizabilities, enabling applications in photonics. In contrast, N-(1-methoxypropan-2-yl)-2,5-dimethylaniline lacks the conjugated nitro group, likely resulting in reduced NLO activity but improved solubility due to the ether linkage .
Imino-Substituted Derivatives (Crystal Structure Analogues)
and describe (Z)-N-[(Z)-3-(2,5-dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline (C20H24N2). Key structural features include:
- Crystal System: Monoclinic (space group P21/n) with unit cell parameters a = 7.128 Å, b = 8.304 Å, c = 15.162 Å.
- Packing: 59.5° tilt between the benzene ring and the diazabicycloheptane plane, driven by hydrogen bonding and van der Waals interactions. The methoxypropan-2-yl group in the target compound may alter packing efficiency and crystal symmetry due to its flexible ether chain versus the rigid imino group .
Ether-Linked Aniline Derivatives
provides data for N-[2-(4-methoxyphenoxy)propyl]-2,5-dimethylaniline. Differences include:
- Substituent: A phenoxypropyl group versus methoxypropan-2-yl.
- Calculated Properties: LogD (pH 5.5) and hydrogen-bonding capacity (3 acceptors, 1 donor) suggest higher hydrophilicity compared to the target compound’s simpler ether group .
Oxolan-Containing Analogues
describes N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine (C12H25NO2). Key distinctions:
- Structural Complexity : The oxolan ring introduces rigidity and stereochemical constraints absent in the target compound.
- Molecular Weight : Higher (215.33 g/mol) due to the tetramethyloxolan group, impacting volatility and thermal stability .
Biological Activity
N-(1-methoxypropan-2-yl)-2,5-dimethylaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 193.28 g/mol. The compound features a dimethylaniline backbone with a methoxypropan-2-yl substituent, enhancing its lipophilicity and reactivity compared to other anilines. This structural configuration contributes to its diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation of Aniline : Using 1-methoxypropan-2-ol as the alkylating agent.
- Refluxing with Methylating Agents : Employing methyl iodide or similar reagents under controlled conditions.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives in the same class have shown varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231:
| Compound | IC (μM) | Activity |
|---|---|---|
| Compound A | 27.6 | Strong cytotoxicity |
| Compound B | 29.3 | Moderate cytotoxicity |
The SAR analysis revealed that substituents at different positions on the aromatic ring significantly influence the anticancer activity, suggesting that structural modifications can enhance efficacy against specific cancer types .
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages:
| Treatment | NO Production (%) |
|---|---|
| Control | 68.32 ± 2.69 |
| PDTC | 48.29 ± 0.71 |
| Compound | 55.00 ± 3.00 |
These results indicate that the compound possesses significant anti-inflammatory properties, potentially making it a candidate for further development in treating inflammatory diseases .
Study on Anticancer Efficacy
A study conducted on a series of thienopyrimidine derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The findings suggested that compounds with similar structural features to this compound could exhibit improved efficacy against breast cancer cell lines, emphasizing the need for further exploration into its derivatives .
Evaluation Against Helicobacter pylori
Another research initiative focused on thienopyrimidine derivatives targeting Helicobacter pylori infections demonstrated that modifications at the amine α-carbon significantly increased potency against resistant strains. This suggests that similar modifications to this compound might enhance its antibacterial properties .
Q & A
Q. What are the key considerations for synthesizing N-(1-methoxypropan-2-yl)-2,5-dimethylaniline to ensure structural fidelity?
Methodological Answer:
- Use condensation reactions between 2,5-dimethylaniline and methoxypropanol derivatives under anhydrous conditions.
- Employ coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates (if applicable) .
- Monitor reaction progress via TLC with solvent systems such as n-hexane:ethyl acetate (9:1) to track intermediate formation .
- Purify via column chromatography to resolve structural isomers, as demonstrated in analogous N-allylarylamine syntheses .
Q. How can crystallographic data aid in confirming the molecular structure of this compound?
Methodological Answer:
- Perform single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters (e.g., monoclinic system with space group P2₁/n) and bond geometries (e.g., C–N bond lengths ~1.40–1.45 Å) .
- Refine structures using programs like SHELXL97, ensuring R-factors < 0.05 for high precision .
- Compare experimental lattice constants (e.g., a = 7.128 Å, b = 8.304 Å) with computational models to validate stereochemistry .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
Methodological Answer:
- NMR : Analyze H and C shifts to confirm methoxypropan-2-yl substitution patterns (e.g., δ ~3.3 ppm for methoxy protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated m/z 404.1518 for derivatives) .
- IR Spectroscopy : Identify key functional groups like N–H stretches (~3400 cm⁻¹) and C–O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How do kinetic and thermodynamic factors influence the stability of this compound under varying conditions?
Methodological Answer:
- Conduct mass spectrometry studies to measure critical energies for bond cleavage (e.g., C–H vs. C–C bond dissociation). For 2,5-dimethylaniline derivatives, kinetic shifts for H/CH₃ loss range 0.45–0.68 eV, requiring adjustments for ion source conditions .
- Use computational tools (e.g., DFT) to model activation barriers for degradation pathways, correlating with experimental Arrhenius plots .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?
Methodological Answer:
- Cross-validate NMR-derived dihedral angles with SCXRD torsion angles (e.g., deviations >5° may indicate dynamic conformers) .
- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) that may explain spectral anomalies .
- Re-examine purity via HPLC-MS to rule out isomeric contaminants, as seen in N-allylarylamine syntheses .
Q. How can computational modeling predict the environmental impact of this compound?
Methodological Answer:
- Use QSAR models to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) based on structural analogs like 2,5-dimethylaniline, which exhibits high toxicity (GHS Category 1) .
- Simulate hydrolysis pathways under environmental pH (4–9) to identify persistent metabolites .
Key Research Challenges
- Stereochemical Control : The methoxypropan-2-yl group introduces conformational flexibility, complicating crystallization and spectral interpretation.
- Isomer Separation : Structural analogs require meticulous chromatography (e.g., silica gel with gradient elution) to resolve regioisomers .
- Data Harmonization : Discrepancies between computational predictions (e.g., bond lengths) and experimental data necessitate iterative refinement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
